molecular formula C11H11NO4 B7763989 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid CAS No. 37904-20-4

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid

Cat. No.: B7763989
CAS No.: 37904-20-4
M. Wt: 221.21 g/mol
InChI Key: CCFLBHDPAUAJMZ-VOTSOKGWSA-N
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Description

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid is a maleic acid monoamide derivative characterized by a conjugated enoic acid backbone and a 4-methoxyanilino substituent. The methoxy group (-OCH₃) is electron-donating, which may enhance solubility in polar solvents compared to non-polar substituents like methyl (-CH₃) .

Properties

IUPAC Name

(E)-4-(4-methoxyanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-9-4-2-8(3-5-9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFLBHDPAUAJMZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214072
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37904-20-4, 37902-60-6
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC61570
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61570
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-4-[(4-Methoxyphenyl)amino]-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-methoxyaniline with maleic anhydride under specific conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight logP Solubility Profile
This compound 4-OCH₃ C₁₁H₁₁NO₅ 237.21* ~1.2† Moderate in polar solvents‡
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-CH₃ C₁₁H₁₁NO₃ 205.21 2.81 Insoluble in water; soluble in isopropyl alcohol/acetone (4:3)
4-(3-Chloro-4-methylanilino)-4-oxobut-2-enoic acid 3-Cl, 4-CH₃ C₁₁H₁₀ClNO₃ 239.66 2.92 Low aqueous solubility; soluble in DMSO
4-(2,6-Dimethylanilino)-4-oxobut-2-enoic acid 2,6-(CH₃)₂ C₁₂H₁₃NO₃ 219.24 1.8* Poor water solubility
(E)-4-(2,6-Difluoroanilino)-4-oxobut-2-enoic acid 2,6-F₂ C₁₀H₇F₂NO₃ 227.17 1.5* Enhanced acidity due to -F groups

*Estimated based on structural similarity. †Predicted using substituent contributions. ‡Inferred from methoxy group polarity.

Key Observations:

  • Electron-Donating vs. Chloro and fluoro substituents, being electron-withdrawing, reduce electron density on the aromatic ring, which may lower pKa values (e.g., dissociation constant of methyl-substituted analog: 2.81 ± 0.25 ).
  • logP Trends : Chlorinated derivatives (logP ~2.92) are more lipophilic than methoxy (estimated ~1.2) or methyl (logP 2.81) variants, impacting membrane permeability in biological systems .

Biological Activity

4-(4-Methoxyanilino)-4-oxobut-2-enoic acid, also known as a derivative of 4-oxobutenoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy-substituted aniline moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is C11_{11}H11_{11}NO4_{4}, with a molecular weight of approximately 221.21 g/mol. The compound features a conjugated system that may contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study published in Pharmaceutical Biology explored the antimicrobial properties of various oxobutanoic acid derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

Research conducted by El-Hashash et al. demonstrated the cytotoxic effects of related compounds on various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with different concentrations of the compound.

Cell LineIC50_{50} (µM)
HeLa15
MCF-720
A54910

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative analysis was performed on the efficacy of several oxobutanoic acids, including this compound, against common pathogens. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Case Study on Anticancer Properties : Another study focused on the mechanism of action of this compound in inhibiting cancer cell proliferation. It was found to induce apoptosis in HeLa cells through the activation of caspase pathways.

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